Broader Neuropeptide Antagonistic Spectrum Versus Antagonist G
In a direct comparative study, [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P (Antagonist D) was reported to possess a broader antagonistic spectrum than [Arg6,D-Trp7,9,NmePhe8]substance P(6-11) (Antagonist G) [1]. While Antagonist G blocks vasopressin, gastrin-releasing peptide (GRP), and bradykinin, Antagonist D additionally antagonizes cholecystokinin (CCK), tachykinin, and endothelin/VIC receptors, and functions as an inverse agonist at the ghrelin receptor—a property entirely absent in Antagonist G [2][3]. The broader spectrum was cited as a rationale that Antagonist D 'may be of greater therapeutic use' in neuropeptide-driven cancers [1].
| Evidence Dimension | Receptor antagonism breadth (number of neuropeptide systems inhibited) |
|---|---|
| Target Compound Data | Antagonizes bombesin/GRP, vasopressin, bradykinin, CCK, tachykinin, endothelin/VIC; inverse agonist at ghrelin receptor (EC50 = 5.2 nM) |
| Comparator Or Baseline | Antagonist G: antagonizes vasopressin, GRP, bradykinin only; no ghrelin receptor activity reported |
| Quantified Difference | At least 3 additional receptor systems blocked; ghrelin inverse agonism unique to Antagonist D. Broader spectrum described qualitatively as 'greater therapeutic use' potential. |
| Conditions | Comparative review of in vitro antagonism profiles across multiple cell-based assays; ghrelin inverse agonism measured in COS-7 cells transfected with ghrelin receptor |
Why This Matters
A broader receptor antagonism profile reduces the likelihood that compensatory neuropeptide pathways sustain tumor proliferation, making Antagonist D the preferred choice for studies requiring comprehensive neuropeptide pathway blockade.
- [1] Jones DA, Cummings J, Langdon SP, MacLellan AJ, Smyth JF. Metabolism of the broad-spectrum neuropeptide growth factor antagonist: [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-substance P. Br J Cancer. 1996 Mar;73(6):715-20. doi:10.1038/bjc.1996.126. PMID: 8611370. View Source
- [2] Fabregat I, Rozengurt E. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]substance P, a neuropeptide antagonist, blocks binding, Ca2(+)-mobilizing, and mitogenic effects of endothelin and vasoactive intestinal contractor in mouse 3T3 cells. J Cell Physiol. 1990 Oct;145(1):88-94. doi:10.1002/jcp.1041450113. PMID: 1698796. View Source
- [3] Holst B, Cygankiewicz A, Jensen TH, Ankersen M, Schwartz TW. High constitutive signaling of the ghrelin receptor--identification of a potent inverse agonist. Mol Endocrinol. 2003 Nov;17(11):2201-10. doi:10.1210/me.2003-0069. PMID: 12907757. View Source
